2-hydroxy-5-(naphthalen-1-yldiazenyl)benzaldehyde
Overview
Description
2-hydroxy-5-(naphthalen-1-yldiazenyl)benzaldehyde is an organic compound known for its vibrant color and potential applications in various fields. It is a derivative of benzaldehyde, where the aldehyde group is substituted with a naphthalen-1-yldiazenyl group at the 5-position and a hydroxyl group at the 2-position. This compound is of interest due to its unique chemical structure and properties, making it useful in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-5-(naphthalen-1-yldiazenyl)benzaldehyde typically involves the diazotization of naphthylamine followed by coupling with salicylaldehyde. The reaction conditions often include acidic or basic environments to facilitate the diazotization and coupling processes. For instance, naphthylamine can be diazotized using sodium nitrite in the presence of hydrochloric acid, followed by coupling with salicylaldehyde in an alkaline medium to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction conditions can enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-5-(naphthalen-1-yldiazenyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification with acyl chlorides or alkylation with alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine or triethylamine.
Major Products Formed
Oxidation: 2-hydroxy-5-(naphthalen-1-yldiazenyl)benzoic acid.
Reduction: 2-hydroxy-5-(naphthalen-1-yldiazenyl)benzyl alcohol.
Substitution: Various esters or ethers depending on the substituent introduced.
Scientific Research Applications
2-hydroxy-5-(naphthalen-1-yldiazenyl)benzaldehyde has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a biological stain due to its vibrant color.
Medicine: Explored for its antimicrobial and antifungal properties, making it a candidate for drug development.
Industry: Utilized in the production of dyes and pigments for textiles and other materials.
Mechanism of Action
The mechanism of action of 2-hydroxy-5-(naphthalen-1-yldiazenyl)benzaldehyde involves its interaction with cellular components. In biological systems, it can disrupt cellular redox homeostasis by targeting antioxidation pathways. This disruption can lead to oxidative stress and cell death, making it effective as an antimicrobial agent. The compound’s ability to form stable radicals also contributes to its reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-hydroxy-5-[(E)-naphthalen-1-yldiazenyl]benzaldehyde
- 2-hydroxy-5-[(1E)-2-(naphthalen-1-yl)diazen-1-yl]benzaldehyde
Uniqueness
2-hydroxy-5-(naphthalen-1-yldiazenyl)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and stability, making it suitable for specific applications in research and industry.
Properties
IUPAC Name |
2-hydroxy-5-(naphthalen-1-yldiazenyl)benzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O2/c20-11-13-10-14(8-9-17(13)21)18-19-16-7-3-5-12-4-1-2-6-15(12)16/h1-11,21H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCCKZVZPMBTSSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N=NC3=CC(=C(C=C3)O)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40654642 | |
Record name | 3-[2-(Naphthalen-1-yl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40654642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64862-97-1 | |
Record name | 2-Hydroxy-5-[2-(1-naphthalenyl)diazenyl]benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64862-97-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[2-(Naphthalen-1-yl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40654642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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